Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate
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Overview
Description
Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate is a chemical compound with the CAS Number: 2490401-73-3 . It has a molecular weight of 312.16 . The IUPAC name for this compound is tert-butyl 3-amino-6-bromobenzofuran-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14BrNO3/c1-13(2,3)18-12(16)11-10(15)8-5-4-7(14)6-9(8)17-11/h4-6H,15H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate and its derivatives are primarily used in the synthesis of complex organic compounds. For instance, Çolak et al. (2021) described the synthesis and characterization of similar compounds using spectroscopic methods and X-ray crystallographic analysis. These compounds are stabilized by intramolecular hydrogen bonds, demonstrating their potential in creating stable molecular structures for various applications (Çolak, Karayel, Buldurun, & Turan, 2021).
Applications in Organic Synthesis
This compound is also involved in reactions essential for organic synthesis. Padwa, Brodney, & Lynch (2003) reported its use in the preparation and Diels‐Alder reaction, a key step in constructing cyclic compounds (Padwa, Brodney, & Lynch, 2003). Similarly, the work by He et al. (1994) on synthesizing radioligands for benzodiazepine receptors involved derivatives of tert-butyl benzofurans, highlighting its role in developing imaging agents (He, Matecka, Lee, Gu, Rice, Wong, Skolnick, & Costa, 1994).
Chemical Properties and Reactivity
Studies like that of Singh, Kant, & Agarwal (2016) focus on the chemical properties and reactivity of related compounds. They synthesized tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate and analyzed its crystal structure and thermal properties, providing insights into its stability and potential applications in material science or pharmaceuticals (Singh, Kant, & Agarwal, 2016).
Future Directions
Benzofuran compounds, such as Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely focus on further exploring the biological activities and potential applications of these compounds .
Properties
IUPAC Name |
tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(16)11-10(15)8-5-4-7(14)6-9(8)17-11/h4-6H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSADSMGNAUFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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